
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid .
Synthesis Analysis
The synthesis of cyclopropane compounds involves various methods such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . The Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide can produce cyclopropyl arenes .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) . This indicates the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-methylpyrazol group.Chemical Reactions Analysis
Cyclopropane compounds can undergo various reactions. For example, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents can introduce strained rings . An intramolecular nickel-catalyzed cross-electrophile coupling reaction of 1,3-diol derivatives can provide a range of mono- and 1,2-disubstituted alkylcyclopropanes .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.Safety and Hazards
The compound has been classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dust/fume, washing exposed body areas thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves and clothing, and eye and face protection .
Properties
IUPAC Name |
1-(3-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-10(9-6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUATMXMOEEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
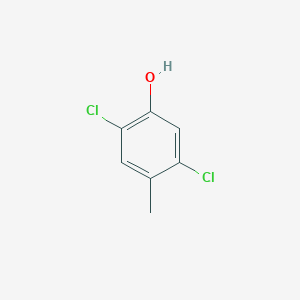
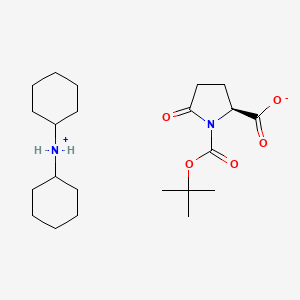
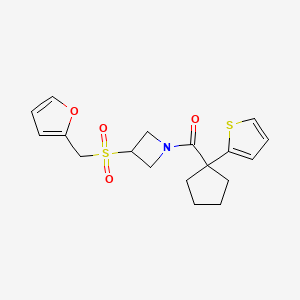
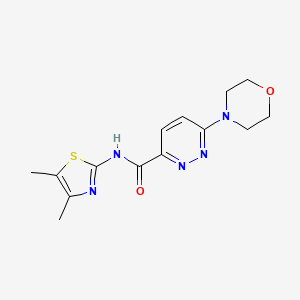
![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)
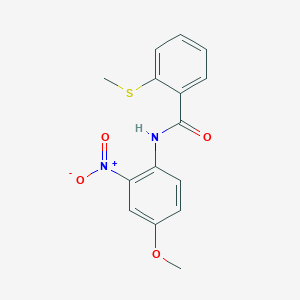
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)
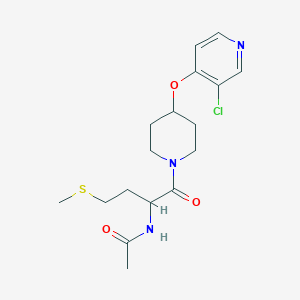

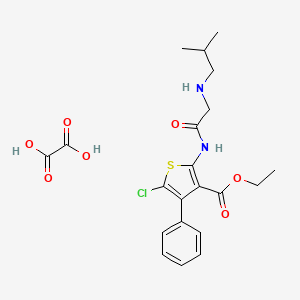
![(Z)-methyl 2-(6-methoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2793152.png)


![4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol](/img/structure/B2793155.png)
